molecular formula C22H20N4O4S2 B3287635 ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate CAS No. 847402-39-5

ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

Cat. No.: B3287635
CAS No.: 847402-39-5
M. Wt: 468.6 g/mol
InChI Key: RJCBJEYSVZTRJN-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a complex organic compound that features a unique combination of functional groups, including a benzothiazole, triazole, and ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and triazole intermediates, followed by their coupling with an appropriate ester precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can result in a variety of ester derivatives.

Scientific Research Applications

Ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and antiviral properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The benzothiazole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: A simpler ester with similar reactivity but lacking the complex benzothiazole and triazole moieties.

    Benzothiazole derivatives: Compounds containing the benzothiazole ring, known for their biological activities.

    Triazole derivatives: Compounds with the triazole ring, often used in medicinal chemistry for their stability and bioactivity.

Uniqueness

Ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is unique due to the combination of benzothiazole, triazole, and ester functionalities in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-oxo-4-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-2-30-20(28)12-16(27)14-31-21-24-23-19(26(21)15-8-4-3-5-9-15)13-25-17-10-6-7-11-18(17)32-22(25)29/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCBJEYSVZTRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
Reactant of Route 2
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate
Reactant of Route 6
ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

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